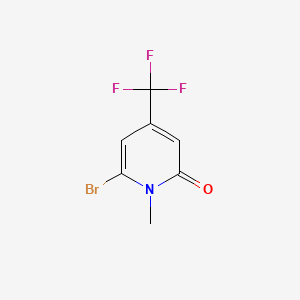
6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, bromine, and trifluoromethylating agents.
Bromination: The pyridine ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6-position.
Methylation: The methyl group is introduced at the 1-position through a methylation reaction using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position using a trifluoromethylating reagent such as trifluoromethyl iodide or a similar compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)pyridin-2(1H)-one: Lacks the bromine and methyl groups, leading to different reactivity.
1-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the bromine group, affecting its chemical behavior.
Uniqueness
6-Bromo-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H5BrF3NO |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
6-bromo-1-methyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-5(8)2-4(3-6(12)13)7(9,10)11/h2-3H,1H3 |
InChI Key |
GPEYVUFOUBFYLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


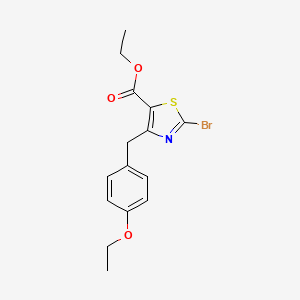

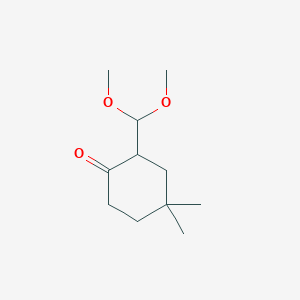
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
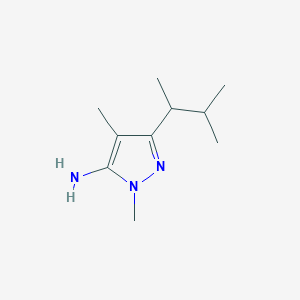
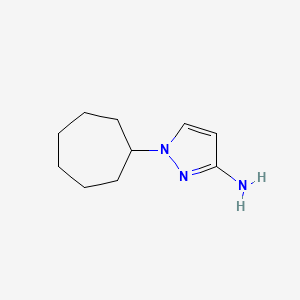
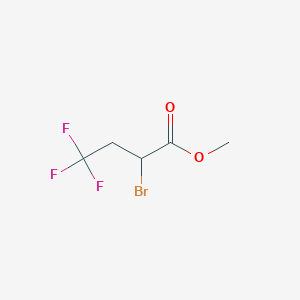



![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
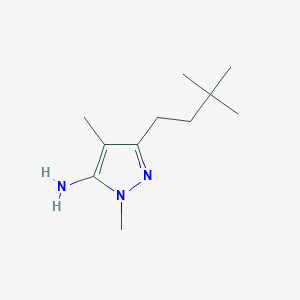
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
